5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
A series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides 2a–c, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material . Treating of compound 2a–c with methylhydrazine or phenylhydrazine afforded the corresponding N-substituted pyrazoline derivatives 3a–c and 4a–c, respectively .Molecular Structure Analysis
The X-ray crystal structure of 5 in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis
The acryloyl derivatives 2a–c were reacted with hydrazine hydrate in dioxane afforded a pyrazoline 5a–c, which was acetylated with acetyl chloride in dioxane to yield the N-acetyl analogue 6a–c . In addition, pyrazoline 5c was reacted with morpholine in the presence of paraformaldehyde to give the corresponding N-substituted pyrazoline derivative 7 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H14N2O4S3 and its molecular weight is 358.45.Scientific Research Applications
Antimicrobial Activity
- Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, similar in structure to the compound , have been synthesized and evaluated for their in vitro activity against various bacteria and fungi. Some derivatives have shown notable efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii (Krátký et al., 2012).
Cerebrovasodilatation and Anticonvulsant Activities
- A series of thiophene-2-sulfonamides, including derivatives like the compound , have been reported to selectively increase cerebral blood flow in animals. One particular derivative demonstrated significant anticonvulsant activity in mice, suggesting potential applications in neurological disorders (Barnish et al., 1981).
Anticancer Properties
- Studies on thiophene and thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound , have identified several compounds with potent antitumor activities against various cancer cell lines, including liver, colon, and lung cancers (Hafez et al., 2017).
Anti-Acetylcholinesterase Activity
- Derivatives of 5-chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one, which is structurally similar to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase and insecticidal activities, suggesting potential applications in pest control and neurological research (Holan et al., 1997).
Urease Inhibition and Hemolytic Activities
- In a study focusing on the synthesis of thiophene sulfonamide derivatives, certain compounds demonstrated high urease inhibition activity, which could be significant in the development of treatments for gastrointestinal disorders. These compounds also exhibited hemolytic activity, indicating potential applications in studying cell membrane interactions (Noreen et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a range of biological activities, such as analgesic, antipyretic, and antirheumatic activities .
Mode of Action
It’s known that the interaction of a drug with its target can result in changes in the target’s function, which can lead to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a drug can significantly influence its therapeutic efficacy .
Result of Action
The pharmacological screening of similar compounds has shown that many of these compounds have less toxicity and good anti-inflammatory activities .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Future Directions
Properties
IUPAC Name |
5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S3/c14-12-6-7-13(21-12)23(19,20)15-10-2-4-11(5-3-10)16-8-1-9-22(16,17)18/h2-7,15H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKXAXSSNGSZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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